molecular formula C11H19NO2 B1462732 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1154278-72-4

2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1462732
CAS No.: 1154278-72-4
M. Wt: 197.27 g/mol
InChI Key: PCUOHCXLTOIRID-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound that features a cyclopropyl group attached to an ethanone backbone, with a piperidine ring substituted with a hydroxymethyl group

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of cyclopropyl ketone with a piperidine derivative under controlled conditions to introduce the hydroxymethyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Cyclopropyl-1-[3-(carboxymethyl)piperidin-1-yl]ethan-1-one.

    Reduction: Formation of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-[3-(methyl)piperidin-1-yl]ethan-1-one
  • 2-Cyclopropyl-1-[3-(ethyl)piperidin-1-yl]ethan-1-one
  • 2-Cyclopropyl-1-[3-(propyl)piperidin-1-yl]ethan-1-one

Uniqueness

2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-8-10-2-1-5-12(7-10)11(14)6-9-3-4-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOHCXLTOIRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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